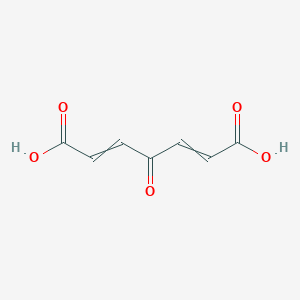

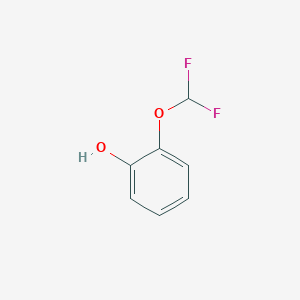

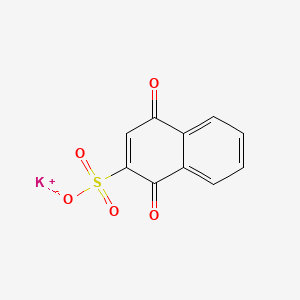

![molecular formula C13H19ClN2 B1597936 [1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine CAS No. 170119-33-2](/img/structure/B1597936.png)

[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine

Vue d'ensemble

Description

Applications De Recherche Scientifique

Anticonvulsant Activity

This compound has been studied for its potential use in treating epilepsy, a neurological disorder characterized by repetitive seizures . Research indicates that derivatives of this compound can cross the blood-brain barrier and have shown protection against seizures in preclinical models without neurotoxicity . The anticonvulsant activity is likely due to the presence of a lipophilic aryl group and an azole ring, which are structural requirements for this class of compounds .

Antimicrobial Applications

Compounds structurally related to 1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine have demonstrated roles as antimicrobial agents . These compounds can be used to develop new antibiotics or treatments for microbial infections, leveraging their ability to inhibit the growth of various bacteria and fungi .

Antioxidative Properties

Some derivatives of this compound have shown antioxidative properties . This application is significant in the development of treatments for oxidative stress-related diseases, where the compound’s ability to neutralize free radicals can be beneficial .

Anticancer Research

The compound’s derivatives have been explored for their anticancer potential . They may play a role in the synthesis of new chemotherapeutic agents, given their ability to interfere with the proliferation of cancer cells .

Synthesis of Antihistamines

1-(4-Chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine is used in the synthesis of antihistamines like clocinizine and chlorcyclizine . These medications are crucial for treating allergic reactions by blocking the action of histamine in the body .

Pharmaceutical Intermediates

The compound serves as an intermediate in the pharmaceutical industry, aiding in the synthesis of various drugs . Its role as an intermediate is pivotal in creating complex molecules that can be used for a wide range of therapeutic applications .

Orientations Futures

The future directions for research on “[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine” could involve further exploration of its synthesis, chemical reactions, and potential biological activity. Given the interest in pyrrolidine-based compounds in drug discovery , this compound could potentially be of interest in the development of new therapeutic agents.

Mécanisme D'action

Target of Action

It is known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence biological activity, including antibacterial activity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Pharmacokinetics

It is known that the different substitutions on the lipophilic or hydrophilic parts of the molecule can modify the pharmacologic profile as well as the pharmacokinetics of the compounds .

Result of Action

It is known that pyrrolidine derivatives can exhibit a broad spectrum of therapeutic activities .

Action Environment

It is known that the reaction conditions can influence the synthesis and the reaction outcomes of pyrrolidine derivatives .

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-N-methyl-2-pyrrolidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c1-15-13(10-16-8-2-3-9-16)11-4-6-12(14)7-5-11/h4-7,13,15H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLLYUGYCHIPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CN1CCCC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374052 | |

| Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(4-Chloro-phenyl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine | |

CAS RN |

170119-33-2 | |

| Record name | 1-(4-Chlorophenyl)-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

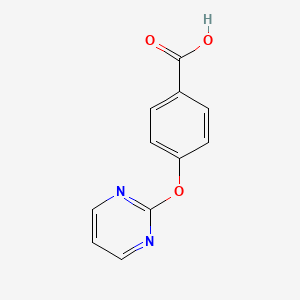

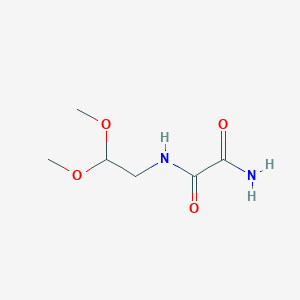

![2-[2-(2-Chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B1597854.png)

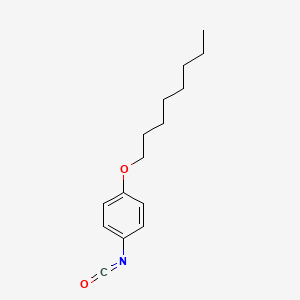

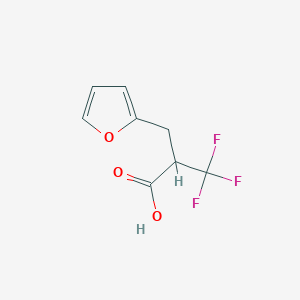

![N-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B1597855.png)

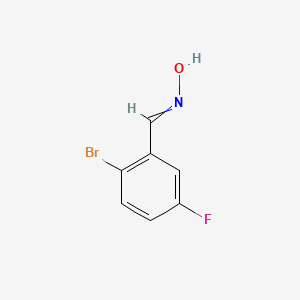

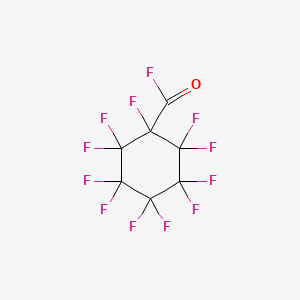

![Diethyl 2-([(2-chloro-3-pyridyl)carbonyl]amino)malonate](/img/structure/B1597863.png)

![3-{4-[4-(2-Methoxyphenyl)piperidino]-3-nitrophenyl}acrylic acid](/img/structure/B1597875.png)